N-(4-fluorophenyl)-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine
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Overview
Description
N4-(4-FLUOROPHENYL)-5-NITRO-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely recognized for their biological significance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-FLUOROPHENYL)-5-NITRO-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the pyrimidine ring.
Amination: Substitution of a hydrogen atom with an amino group.
Fluorination: Introduction of a fluorine atom to the phenyl ring.
Piperidinylation: Attachment of a piperidine ring to the pyrimidine core.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, amines for amination, and fluorinating agents for fluorination. The final step often involves the use of piperidine and appropriate catalysts to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques is common in industrial settings to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N4-(4-FLUOROPHENYL)-5-NITRO-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: Conversion of the amino groups to nitro or other oxidized forms.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
Scientific Research Applications
N4-(4-FLUOROPHENYL)-5-NITRO-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer, autoimmune diseases, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(4-FLUOROPHENYL)-5-NITRO-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N4-(4-FLUOROPHENYL)-N2-[4-[[4-(2-PYRAZINYL METHYLAMINO)-1-PIPERIDINYL]SULFONYL]PHENYL]PYRIMIDINE-2,4-DIAMINE
- N4-(4-FLUOROPHENYL)-1-PHENYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
Uniqueness
N4-(4-FLUOROPHENYL)-5-NITRO-2-(PIPERIDIN-1-YL)PYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, piperidine ring, and fluorophenyl moiety contribute to its unique reactivity and potential therapeutic applications. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for drug development and other scientific research.
Properties
Molecular Formula |
C15H17FN6O2 |
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Molecular Weight |
332.33 g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-5-nitro-2-piperidin-1-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H17FN6O2/c16-10-4-6-11(7-5-10)18-14-12(22(23)24)13(17)19-15(20-14)21-8-2-1-3-9-21/h4-7H,1-3,8-9H2,(H3,17,18,19,20) |
InChI Key |
QWKPEKPIIYASDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N |
Origin of Product |
United States |
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